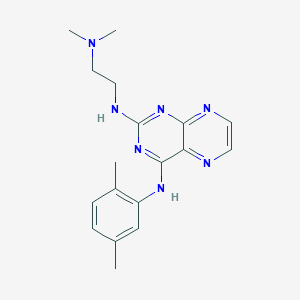

N2-(2-(二甲氨基)乙基)-N4-(2,5-二甲基苯基)蝶啶-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is a pteridine derivative, which is a class of heterocyclic compounds that have a wide range of biological activities and applications. Pteridines are known for their presence in several biologically significant molecules, such as folic acid and biopterin. The specific structure of this compound suggests it may have unique properties and potential uses in various chemical reactions and as a framework for further chemical modifications.

Synthesis Analysis

The synthesis of pteridine derivatives, such as the one , often involves the formation of the pteridine ring followed by subsequent functionalization. In the case of 2-dimethylamino-4-oxo-3.4-dihydropteridines, the synthesis is described in paper , where various alkylations of 4-aminopyrimidine derivatives are included. Although the exact synthesis of "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is not detailed, the methodologies discussed in paper could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pteridine derivatives is characterized by the presence of a pteridine ring, which is a bicyclic structure composed of pyrimidine and pyrazine rings. The compound has additional substituents, including a dimethylamino group and a dimethylphenyl group, which can influence its electronic and steric properties. The tautomeric forms of pteridines are also an important aspect of their structure, as indicated in paper , where the 2-amino-4-oxo-3.4-dihydrostructure is the preferred tautomeric form in solution.

Chemical Reactions Analysis

Pteridine derivatives can participate in a variety of chemical reactions due to their reactive sites. For instance, the amino groups present in the molecule can act as nucleophiles in reactions such as Michael additions. While the specific compound "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is not discussed in the context of chemical reactions, paper describes the use of a related chiral pteridine derivative in the asymmetric Michael reaction of tert-butyl diphenyliminoacetate and ethyl acrylate. This suggests that the compound may also have catalytic abilities or reactivity in similar asymmetric reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pteridine derivatives are influenced by their molecular structure. The presence of dimethylamino and dimethylphenyl groups is likely to affect the compound's solubility, boiling point, and melting point. The electronic properties, such as UV absorption, are also characteristic of pteridines, as mentioned in paper . These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in chemical synthesis and pharmaceutical development.

科学研究应用

合成和结构表征一条研究途径涉及合成和表征衍生自或与 N2-(2-(二甲氨基)乙基)-N4-(2,5-二甲基苯基)蝶啶-2,4-二胺相关的配合物和配体。例如,研究详细阐述了具有 NN'-供体集的二齿配体的单核 Pd(II) 和 Pt(II) 配合物的合成,重点是通过 X 射线晶体学和 NMR 光谱对其结构表征 (Pons 等,2010)。这些工作有助于更广泛地了解此类化合物的化学和物理性质,从而为它们在包括催化和材料科学在内的各个领域的应用提供信息。

电致变色和光电应用研究还探索了衍生物在电致变色和光电应用中的用途。例如,一项关于基于 4-(二甲氨基)三苯胺功能化芳族聚酰胺的高对比度和快速开关电致变色聚合物薄膜的研究说明了此类化合物在新材料开发中的潜力,用于智能窗户和显示器 (Hsiao 等,2008)。

催化和协同相互作用另一个重要的应用领域是催化,其中已经合成了由二茂铁基双膦-二胺配体负载的异双金属配合物,用于基于两个反应性金属中心之间的协同相互作用的潜在催化应用 (Karshtedt 等,2003)。此类研究对于开发工业化学中更有效的催化过程至关重要。

大气化学此外,含有二甲氨基基团的化合物已在大气化学背景下得到研究。例如,在北方森林大气中测量烷基胺浓度突出了此类化合物在气溶胶形成和生长中的潜在作用,表明它们在环境科学和气候变化研究中的重要性 (Kieloaho 等,2013)。

属性

IUPAC Name |

2-N-[2-(dimethylamino)ethyl]-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7/c1-12-5-6-13(2)14(11-12)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYKVTBSERSYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)